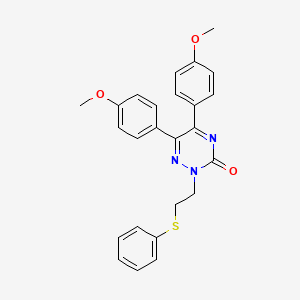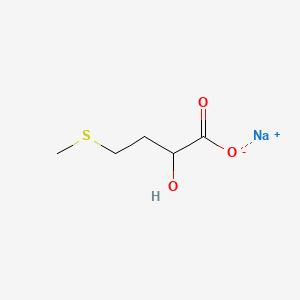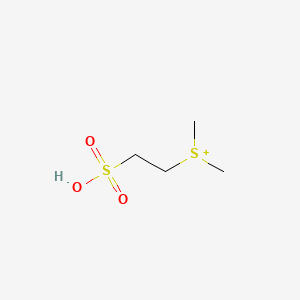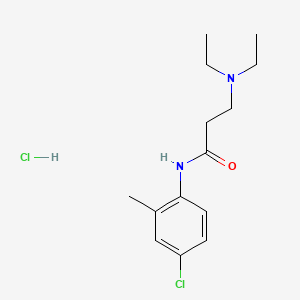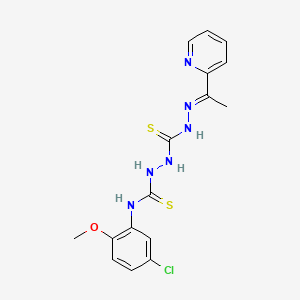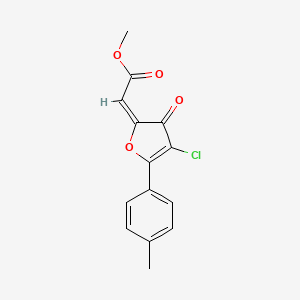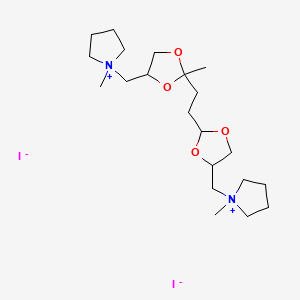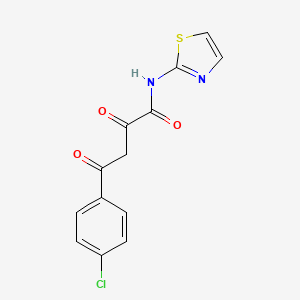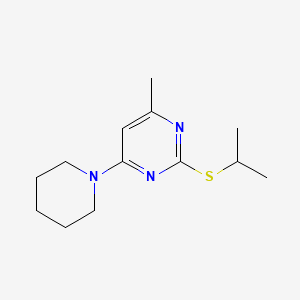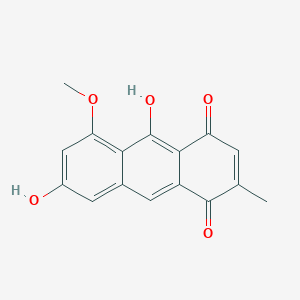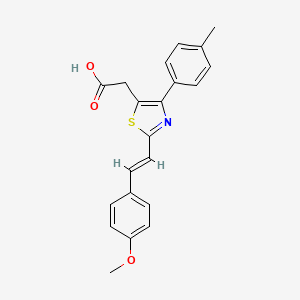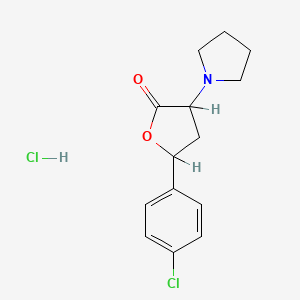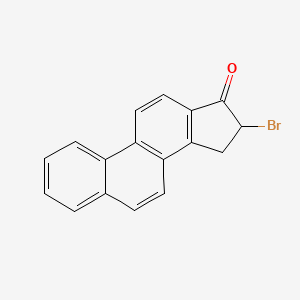
16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one typically involves the bromination of 15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for safety, cost-efficiency, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve a polar aprotic solvent and a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while oxidation might produce a ketone or carboxylic acid derivative.
Applications De Recherche Scientifique
16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
15,16-Dihydro-17H-cyclopenta(a)phenanthren-17-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
17H-Cyclopenta(a)phenanthren-17-one, 15,15-dibromo-15,16-dihydro-: Contains two bromine atoms, which could lead to different properties and applications.
Uniqueness
16-Bromo-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is unique due to the presence of a single bromine atom, which can significantly influence its chemical reactivity and potential applications. The bromine atom can act as a site for further functionalization, making this compound a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
51013-72-0 |
|---|---|
Formule moléculaire |
C17H11BrO |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
16-bromo-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H11BrO/c18-16-9-15-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17(16)19/h1-8,16H,9H2 |
Clé InChI |
JWNRAOAHAOCEMP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


